

An In-depth Technical Guide to the Thermochemical Data of 2-Naphthonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Naphthonitrile

Cat. No.: B358459

[Get Quote](#)

Introduction

2-Naphthonitrile ($C_{11}H_7N$), also known as 2-cyanonaphthalene, is an aromatic nitrile derived from naphthalene. Its rigid, planar structure and functional nitrile group make it a significant molecule in organic synthesis, materials science, and as a scaffold in medicinal chemistry. A thorough understanding of its thermochemical properties is crucial for predicting reaction spontaneity, calculating reaction enthalpies, and modeling its behavior in various chemical processes. This guide provides a comprehensive overview of the key thermochemical data for **2-Naphthonitrile**, details the experimental protocols used for their determination, and illustrates the relationships between these fundamental properties.

Core Thermochemical Data

The thermochemical properties of **2-Naphthonitrile** have been determined through a combination of experimental measurements and computational estimations. The following tables summarize the most critical quantitative data available in the literature.

Table 1: Enthalpies and Gibbs Free Energy of Formation

This table presents the key energetic properties of **2-Naphthonitrile**, including the energy released during its complete combustion and the energy changes associated with its formation from constituent elements. All values are presented for standard conditions (298.15 K and 1 bar).

Property	Symbol	Value	Units	Method	Source
Standard Solid Enthalpy of Combustion	$\Delta cH^\circ(\text{solid})$	-5553.40	kJ/mol	Experimental	[1]
Enthalpy of Formation at Standard Conditions	$\Delta fH^\circ(\text{gas})$	310.64	kJ/mol	Estimated (Joback Method)	[2]
Standard Gibbs Free Energy of Formation	ΔfG°	384.35	kJ/mol	Estimated (Joback Method)	[2]

Table 2: Phase Change and State-Dependent Properties

The enthalpies associated with phase transitions are critical for understanding the physical behavior of **2-Naphthonitrile**. This table also includes properties related to its electronic structure, such as ionization energy and electron affinity.

Property	Symbol	Value	Units	Method	Source
Enthalpy of Fusion at Standard Conditions	$\Delta_{\text{fus}}H^\circ$	16.42	kJ/mol	Estimated (Joback Method)	[2]
Enthalpy of Vaporization at a Given Temperature	$\Delta_{\text{vap}}H$	91.80 (at 306.14 K)	kJ/mol	Experimental	[2]
Enthalpy of Vaporization at Standard Conditions	$\Delta_{\text{vap}}H^\circ$	55.14	kJ/mol	Estimated (Joback Method)	[2]
Ionization Energy	IE	8.56	eV	Experimental (PE)	[3]
Ionization Energy	IE	8.64	eV	Experimental (PE)	[3]
Electron Affinity	EA	0.65 ± 0.10	eV	Experimental (IMRE)	[3]

Table 3: Temperature-Dependent Properties

Heat capacity is a measure of the amount of heat required to raise the temperature of a substance. The ideal gas heat capacity for **2-Naphthonitrile** has been estimated at various temperatures.

Property	Symbol	Value	Temperature	Units	Method	Source
Ideal Gas Heat Capacity	Cp,gas	274.92	603.80 K	J/(mol·K)	(Joback Method)	[2]
Ideal Gas Heat Capacity	Cp,gas	286.01	645.67 K	J/(mol·K)	(Joback Method)	[2]
Ideal Gas Heat Capacity	Cp,gas	296.16	687.54 K	J/(mol·K)	(Joback Method)	[2]
Ideal Gas Heat Capacity	Cp,gas	305.46	729.41 K	J/(mol·K)	(Joback Method)	[2]
Ideal Gas Heat Capacity	Cp,gas	314.00	771.28 K	J/(mol·K)	(Joback Method)	[2]
Ideal Gas Heat Capacity	Cp,gas	321.87	813.15 K	J/(mol·K)	(Joback Method)	[2]
Ideal Gas Heat Capacity	Cp,gas	329.14	855.02 K	J/(mol·K)	(Joback Method)	[2]

Experimental Protocols

The determination of thermochemical data is a precise and rigorous process. Below are detailed methodologies for the key experimental techniques used to measure the properties of compounds like **2-Naphthonitrile**.

Bomb Calorimetry (for Enthalpy of Combustion)

The standard enthalpy of combustion is determined using a bomb calorimeter. This apparatus is designed to measure the heat released during a combustion reaction under constant volume conditions.

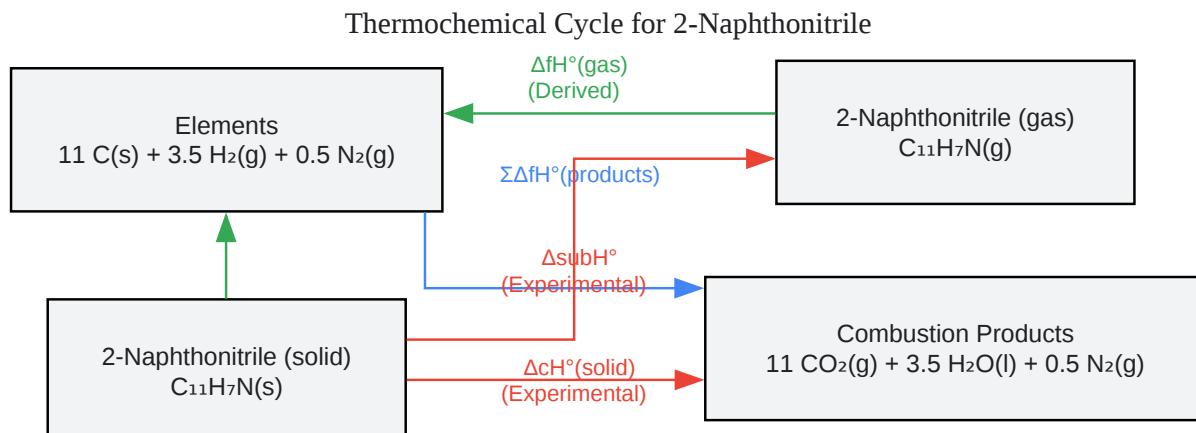
- Sample Preparation: A precisely weighed pellet of solid **2-Naphthonitrile** is placed in a sample holder within a high-pressure stainless steel vessel, known as the "bomb." A fuse wire is positioned to be in contact with the sample.
- Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to ~ 30 atm) to ensure complete and rapid combustion.
- Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
- Ignition: The sample is ignited by passing an electric current through the fuse wire. The heat released by the exothermic combustion is absorbed by the bomb and the surrounding water, causing a temperature rise.
- Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
- Calculation: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of **2-Naphthonitrile** is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the ignition energy and the formation of minor products like nitric acid.

Determination of Enthalpy of Sublimation

The enthalpy of sublimation, the energy required for a substance to transition from solid to gas, can be determined from its vapor pressure as a function of temperature.

- Vapor Pressure Measurement: The vapor pressure of solid **2-Naphthonitrile** is measured at several different temperatures using a technique like the Knudsen effusion method or by using a capacitance diaphragm gauge.

- Clausius-Clapeyron Equation: The enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$) is derived from the experimental data using the Clausius-Clapeyron equation. A plot of the natural logarithm of the vapor pressure ($\ln P$) versus the inverse of the absolute temperature ($1/T$) yields a straight line.
- Calculation: The slope of this line is equal to $-\Delta_{\text{sub}}H^\circ/R$, where R is the ideal gas constant. This relationship allows for a precise calculation of the enthalpy of sublimation.


Photoelectron Spectroscopy (for Ionization Energy)

Photoelectron Spectroscopy (PES) is a technique used to measure the ionization energies of molecules.^[3]

- Sample Introduction: A gaseous sample of **2-Naphthonitrile** is introduced into a high-vacuum chamber.
- Ionization: The sample is irradiated with a beam of high-energy monochromatic photons (e.g., ultraviolet light). These photons cause electrons to be ejected from the molecules.
- Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured by an electron energy analyzer.
- Calculation: The ionization energy (IE) is calculated by subtracting the kinetic energy of the ejected electron (KE) from the energy of the incident photons ($h\nu$), according to the equation: $IE = h\nu - KE$. The lowest ionization energy corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO).

Logical Relationships in Thermochemistry

The various thermochemical properties are interconnected. A primary goal of experimental thermochemistry is often to determine the standard enthalpy of formation in the gas phase ($\Delta_fH^\circ(\text{gas})$), a crucial value for theoretical chemistry. This value is typically derived from the experimentally measured enthalpy of combustion of the solid ($\Delta_cH^\circ(\text{solid})$) through a thermochemical cycle, as illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Thermochemical relationships for **2-Naphthonitrile**.

This diagram illustrates how the gas-phase enthalpy of formation can be calculated. According to Hess's Law, the enthalpy change of the direct path from elements to gas ($\Delta fH^\circ\text{(gas)}$) is equal to the sum of the enthalpy changes of the indirect path: formation of the solid ($\Delta fH^\circ\text{(solid)}$) followed by sublimation ($\Delta subH^\circ$). The value for $\Delta fH^\circ\text{(solid)}$ is itself derived from the experimental enthalpy of combustion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Naphthalenecarbonitrile [webbook.nist.gov]
- 2. 2-Naphthalenecarbonitrile (CAS 613-46-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2-Naphthalenecarbonitrile [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Data of 2-Naphthonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b358459#thermochemical-data-for-2-naphthonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com